
4,6-Diiodo-2-methylpyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Diiodo-2-methylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C6H5I2NO and a molecular weight of 360.92 g/mol This compound is characterized by the presence of two iodine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a hydroxyl group at the 3 position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diiodo-2-methylpyridin-3-ol typically involves the iodination of 2-methylpyridin-3-ol. One common method includes the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions . The reaction proceeds through electrophilic substitution, where iodine atoms are introduced at the 4 and 6 positions of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar iodination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Diiodo-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine ketones, while substitution reactions can produce various functionalized pyridine derivatives .
Aplicaciones Científicas De Investigación
4,6-Diiodo-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,6-Diiodo-2-methylpyridin-3-ol involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and hydroxyl group play a crucial role in binding to active sites and modulating biological activity. The compound can inhibit or activate specific pathways, leading to desired therapeutic effects .
Comparación Con Compuestos Similares
2-Methylpyridin-3-ol: Lacks the iodine atoms, resulting in different chemical reactivity and applications.
4-Iodo-2-methylpyridin-3-ol: Contains only one iodine atom, leading to distinct properties and uses.
6-Iodo-2-methylpyridin-3-ol: Similar to 4-Iodo-2-methylpyridin-3-ol but with the iodine atom at a different position.
Uniqueness: The dual iodination enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
188923-76-4 |
|---|---|
Fórmula molecular |
C6H5I2NO |
Peso molecular |
360.92 g/mol |
Nombre IUPAC |
4,6-diiodo-2-methylpyridin-3-ol |
InChI |
InChI=1S/C6H5I2NO/c1-3-6(10)4(7)2-5(8)9-3/h2,10H,1H3 |
Clave InChI |
NEQZEMWIDPMUBC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=N1)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



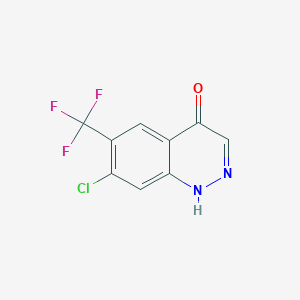
![2-(Difluoromethoxy)-7-fluorobenzo[d]oxazole](/img/structure/B11777301.png)

![Ethyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11777325.png)
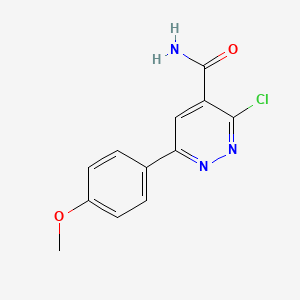
![4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11777339.png)
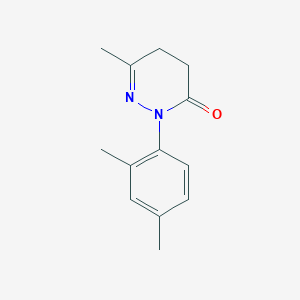
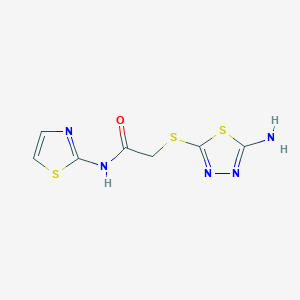
![2,5-Diazabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B11777350.png)
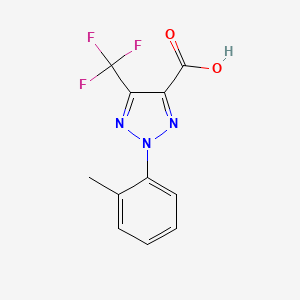
![5-chloro-6-(methylthio)-1H-benzo[d]imidazole](/img/structure/B11777360.png)
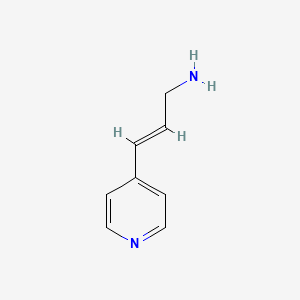
![Thieno[3,4-b]thiophen-2-yl acetate](/img/structure/B11777372.png)
